Spiroplatin Exhibits 39-Fold Higher Potency Against Human Bone Marrow Progenitor Cells Compared to Cisplatin
In a direct head-to-head comparison using a human myeloid clonogenic assay (CFU-GM), spiroplatin demonstrated substantially greater cytotoxic potency toward normal human bone marrow progenitor cells than cisplatin, carboplatin, iproplatin, and JM-40 [1]. Cells from five bone marrow donors were incubated for 60 minutes with each drug across a range of concentrations and plated for colony formation assessment [1]. Spiroplatin achieved 50% inhibition of colony formation at a mean concentration of 0.4 μg/mL, compared to 15.6 μg/mL for cisplatin, representing a 39-fold difference in myelosuppressive potency [1].
| Evidence Dimension | Inhibitory concentration for 50% of bone marrow colonies (IC50) against normal human CFU-GM |
|---|---|
| Target Compound Data | 0.4 μg/mL |
| Comparator Or Baseline | Cisplatin: 15.6 μg/mL; Carboplatin: 56.3 μg/mL; Iproplatin: 36.3 μg/mL; JM-40: 179.5 μg/mL |
| Quantified Difference | Spiroplatin IC50 is 39-fold lower (more potent) than cisplatin; 141-fold lower than carboplatin; 91-fold lower than iproplatin |
| Conditions | Human bone marrow cells from five donors; 60-min incubation; clonogenic assay in agar |
Why This Matters
This 39-fold differential in bone marrow toxicity must be accounted for when selecting spiroplatin for in vitro studies—using cisplatin-equivalent dosing will result in severe over-suppression of hematopoietic colonies and confounded experimental outcomes.
- [1] Schroyens WA, Meeker JB, Dodion P, Stryckmans PA, Rozencweig M. Comparative effect of cisplatin, spiroplatin, carboplatin, iproplatin and JM40 in a human myeloid clonogenic assay. Eur J Cancer Clin Oncol. 1988;24(8):1309-1312. View Source
